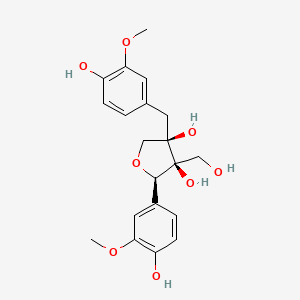
Massoniresinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Massoniresinol is a natural product that can be found in the herbs of Illicium burmanicum . It has a molecular formula of C20H24O8 and a molecular weight of 392.4 g/mol .
Synthesis Analysis
Massoniresinol is found in the roots of various plants, including poria and atractylodes . It is metabolized through a number of chemical reactions, including hydroxylation by cytochrome P450 enzymes, oxidation by CYP19, or conjugation with glucuronic acid .Molecular Structure Analysis
The structure of Massoniresinol has been determined to be (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol .Physical And Chemical Properties Analysis
Massoniresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Massoniresinol, a lignan, was isolated from Pinus massoniana needles. Its structure was determined using NMR, mass, and CD spectroscopy (Shen & Theander, 1985).
Mass spectrometry has been utilized in natural products research as an initial step to identify chemical structures and guide efforts to isolate novel compounds, including lignans such as Massoniresinol (Mendonça et al., 2020).
Advanced mass spectrometry techniques have been developed for protein research and the study of biomolecules, which could include the analysis of Massoniresinol and its interactions with biological systems (Domon & Aebersold, 2006).
A study on the lignan content of Valeriana officinalis (valerian) roots identified several lignans, including Massoniresinol derivatives. These lignans were investigated for their potential contribution to the pharmacological activity of valerian (Schumacher et al., 2002).
The open representation of mass spectrometry data, including data on compounds like Massoniresinol, facilitates data management and interpretation in proteomics research (Pedrioli et al., 2004).
Resonant waveguide grating biosensors were used to study the cytoskeleton structure in cells, with implications for the analysis of Massoniresinol's effects on cell structures (Fang et al., 2005).
Mass spectrometry is applied in aging research, potentially including studies on the effects of natural compounds like Massoniresinol on aging processes (Schöneich, 2005).
Chemical constituents from Celastrus gemmatus Loes. leaves were studied, including Massoniresinol derivatives. These compounds may have pharmacological relevance (Feng et al., 2007).
Mécanisme D'action
Target of Action
Massoniresinol is a lignan, a type of phenolic compound found in various plants Lignans like massoniresinol have been found to interact with various cellular targets, including receptors, enzymes, and signaling molecules .
Mode of Action
Lignans are known to interact with their targets in various ways, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways .
Biochemical Pathways
Lignans like massoniresinol are known to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
It has been suggested that massoniresinol is metabolized through a number of chemical reactions, including hydroxylation by cytochrome p450 enzymes, oxidation by cyp19, or conjugation with glucuronic acid .
Result of Action
Lignans like massoniresinol are known to have various biological effects, including anti-inflammatory, antioxidant, and anti-proliferative activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Massoniresinol. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Massoniresinol. Specific studies on the influence of environmental factors on massoniresinol’s action are currently lacking .
Propriétés
IUPAC Name |
(2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZAVCISGQPJH-AQNXPRMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@]2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Massoniresinol | |
Q & A
Q1: What is the structural characterization of (-)-massoniresinol?
A1: (-)-massoniresinol is a lignan, a class of natural products found in plants. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol [, ]. While the provided abstracts do not provide full spectroscopic data, they mention the use of NMR and MS data for structural elucidation [, ].
Q2: Where has (-)-massoniresinol been found in nature?
A2: (-)-massoniresinol has been isolated from various plant sources. This includes the leaves of Sambucus sieboldiana [, ], the roots of Valeriana officinalis [], the roots of Saussurea lappa [], and the leaves of Celastrus gemmatus []. It has also been identified in Illicium burmanicum and Dolomiaea souliei [, ].
Q3: Has a pharmacokinetic study been performed on any (-)-massoniresinol derivative?
A3: Yes, a pharmacokinetic study has been conducted on (-)-massoniresinol 3α-O-β-D-glucopyranoside in rats following oral administration of a Valeriana amurensis extract. This study employed a validated ultra-high performance liquid chromatography with tandem mass spectrometry method for detection and quantification in rat plasma [].
Q4: Have any biological activities been reported for (-)-massoniresinol or its derivatives?
A4: While the provided abstracts do not directly describe biological activities for (-)-massoniresinol itself, its presence in Saussurea lappa, a plant used in traditional Chinese medicine for its anti-ulcer properties, suggests potential therapeutic applications []. Additionally, a study on Valeriana officinalis identified a novel olivil derivative, structurally similar to (-)-massoniresinol, with partial agonistic activity at A1 adenosine receptors []. This suggests that (-)-massoniresinol and its derivatives could possess interesting pharmacological properties warranting further investigation.
Q5: What analytical methods have been used to identify and quantify (-)-massoniresinol?
A5: Various chromatographic techniques have been employed for the isolation and purification of (-)-massoniresinol, including silica gel column chromatography, Sephadex LH-20 column chromatography, C18 reverse-phased silica gel, preparative TLC, and preparative HPLC []. Structural elucidation has been achieved through spectral analysis, primarily NMR and MS data [, ]. A study investigating (-)-massoniresinol 3α-O-β-D-glucopyranoside pharmacokinetics used ultra-high performance liquid chromatography with tandem mass spectrometry for its quantification in rat plasma [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

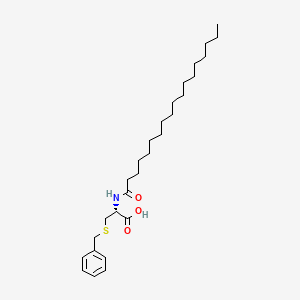
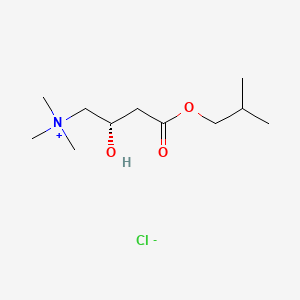
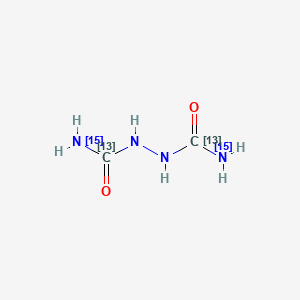
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
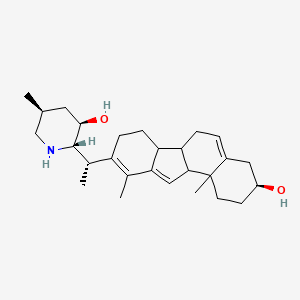
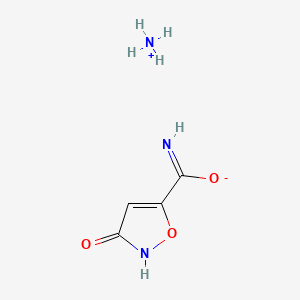
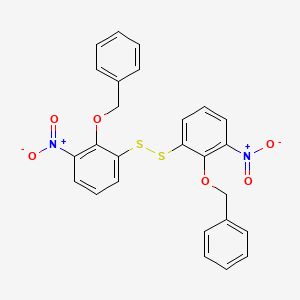
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B561947.png)

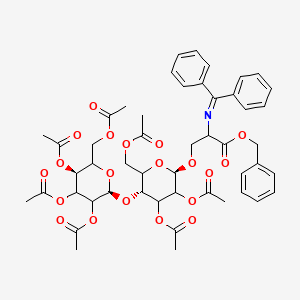
![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)
